molecular formula C8H10ClNS B6184474 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 2624140-66-3

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B6184474
CAS No.: 2624140-66-3
M. Wt: 187.7
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Description

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic compound that contains both a thiophene ring and a pyrrole ring. The presence of these two rings makes it an interesting compound for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and solvents, are adjusted to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to the combination of both thiophene and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2624140-66-3

Molecular Formula

C8H10ClNS

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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